molecular formula C13H15NO5 B6589477 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid CAS No. 1889431-24-6

2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid

Cat. No.: B6589477
CAS No.: 1889431-24-6
M. Wt: 265.3
InChI Key:
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Description

2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid is a specialized organic compound primarily noted for its role in synthetic chemistry and pharmaceutical research. This compound belongs to a class of molecules featuring a four-membered azetidine ring, which contributes to its unique chemical properties.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid typically involves the condensation of a benzyloxycarbonyl-protected azetidine with a glyoxylic acid derivative. The reaction often requires controlled conditions, including temperature and pH, to ensure the formation of the desired product.

  • Industrial Production Methods: : On an industrial scale, the synthesis may involve catalytic processes and optimized reaction pathways to enhance yield and purity. Techniques such as continuous flow chemistry and high-throughput screening are employed to streamline the production process.

Chemical Reactions Analysis

  • Types of Reactions: : This compound undergoes various chemical reactions, including:

    • Oxidation: : Reaction with oxidizing agents to form carboxylic acids or ketones.

    • Reduction: : Reduction of the carbonyl group to yield corresponding alcohols.

    • Substitution: : Nucleophilic substitution reactions, particularly at the azetidine ring.

  • Common Reagents and Conditions

    • Oxidation: : Utilizes reagents like KMnO4 or CrO3 under acidic conditions.

    • Reduction: : Employs reagents like NaBH4 or LiAlH4.

    • Substitution: : Often uses halogenating agents or nucleophiles under mild conditions.

  • Major Products Formed

    • Oxidation: : Produces derivatives such as carboxylic acids.

    • Reduction: : Generates alcohols.

    • Substitution: : Leads to the formation of various substituted azetidine derivatives.

Scientific Research Applications

2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid has a broad range of applications in scientific research:

  • Chemistry: : Utilized as an intermediate in organic synthesis to create more complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for therapeutic applications, particularly in designing enzyme inhibitors.

  • Industry: : Applied in the development of new materials and catalytic processes.

Mechanism of Action

This compound’s mechanism of action involves its interactions with specific molecular targets. The presence of the benzyloxycarbonyl and hydroxy groups facilitates binding to active sites on enzymes or receptors, potentially modulating their activity. The azetidine ring structure adds rigidity, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

When compared to other similar compounds, 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid stands out due to its unique structural features:

  • Similar Compounds

    • Azetidine derivatives: : Share the four-membered ring but differ in functional groups.

    • Benzyloxycarbonyl-protected amino acids: : Differ mainly in the backbone structure and functional group attachments.

  • Uniqueness: : The integration of both the benzyloxycarbonyl group and the azetidine ring in one molecule offers distinct reactivity and binding properties not found in other compounds of similar class.

This detailed exploration covers the essential aspects of this compound, highlighting its preparation, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Properties

CAS No.

1889431-24-6

Molecular Formula

C13H15NO5

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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